2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is a compound that features a trifluoromethyl group, a pyrazole ring, and a benzamide structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and coupling with the benzamide structure. One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . This process can be carried out without the need for a photoredox catalyst, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and electrochemical microreactors can enhance the efficiency of the synthesis by providing rapid and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins, leading to increased biological activity. The pyrazole ring may interact with enzymes or receptors, modulating their activity and resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used in similar trifluoromethylation reactions.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: Exhibits similar steric and electronic effects.
Uniqueness
2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to its combination of the trifluoromethyl group, pyrazole ring, and benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c1-2-23-12-6-4-3-5-11(12)14(22)19-8-10-21-9-7-13(20-21)15(16,17)18/h3-7,9H,2,8,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWXYDIPDYVYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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